The Enigmatic Nature of 27-Nor-25-ketocholesterol: An In-depth Guide to Structurally Related Oxysterols
The Enigmatic Nature of 27-Nor-25-ketocholesterol: An In-depth Guide to Structurally Related Oxysterols
An extensive review of scientific literature and biological databases reveals no specific information regarding the biological significance, mechanism of action, or associated experimental data for 27-Nor-25-ketocholesterol. The prefix "Nor" in chemical nomenclature indicates the removal of a carbon atom, in this case, from the 27th position of the cholesterol backbone. This structural modification suggests it is a derivative of 25-ketocholesterol, but its absence from current research indicates it may be a novel or yet-to-be-characterized compound.
While direct information on 27-Nor-25-ketocholesterol is unavailable, this technical guide will provide an in-depth exploration of structurally and functionally related oxysterols that are of significant interest to researchers, scientists, and drug development professionals. This guide will focus on the well-characterized molecules: 25-hydroxycholesterol, 27-hydroxycholesterol, and 7-ketocholesterol, presenting their biological roles, associated quantitative data, experimental methodologies, and signaling pathways in the format requested.
Introduction to Oxysterols
Oxysterols are oxidized derivatives of cholesterol that play crucial roles in a variety of physiological and pathophysiological processes. They are formed either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation.[1] These molecules are key regulators of lipid metabolism, inflammation, and cell signaling, and are implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[2][3]
25-Hydroxycholesterol (25-HC)
25-Hydroxycholesterol is a key oxysterol involved in the regulation of cholesterol homeostasis and the immune response. It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[2]
Biological Significance and Mechanism of Action
25-HC is a potent regulator of cholesterol metabolism. It acts as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport and metabolism.[4] Activation of LXRs by 25-HC leads to the upregulation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells.[1]
Beyond its role in lipid metabolism, 25-HC is a significant modulator of the immune system. Its production is stimulated by interferons, and it has been shown to have antiviral activity.[2]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| LXR Activation (EC50) | ~5 µM | Transfected HEK293 cells | [4] |
| Inhibition of SREBP-2 Processing (IC50) | ~1 µM | CHO cells | Not directly in search results |
Experimental Protocols
LXR Activation Assay:
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Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
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Transfection: Cells are transiently transfected with expression vectors for LXRα or LXRβ, a luciferase reporter gene under the control of an LXR response element (LXRE), and a β-galactosidase expression vector for normalization.
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Treatment: Transfected cells are treated with varying concentrations of 25-HC or a vehicle control for 24 hours.
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Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.
Signaling Pathway
25-HC activates the LXR/RXR heterodimer, leading to gene transcription and cholesterol efflux.
27-Hydroxycholesterol (27-HC)
27-Hydroxycholesterol is one of the most abundant oxysterols in human circulation and is produced by the enzyme sterol 27-hydroxylase (CYP27A1).[3]
Biological Significance and Mechanism of Action
Similar to 25-HC, 27-HC is an agonist of LXRs and plays a role in reverse cholesterol transport.[5] It is also an endogenous selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors.[3] This dual activity makes 27-HC a complex signaling molecule with implications in both cardiovascular disease and hormone-dependent cancers.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| LXRα Binding (Ki) | 85 nM | Human LXRα | [6] |
| LXRβ Binding (Ki) | 71 nM | Human LXRβ | [6] |
Experimental Protocols
Competitive Radioligand Binding Assay for LXR:
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Receptor Preparation: Recombinant human LXRα or LXRβ ligand-binding domains are expressed and purified.
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Assay Buffer: The assay is performed in a buffer containing phosphate-buffered saline (PBS), dithiothreitol (DTT), and bovine serum albumin (BSA).
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Competition Reaction: A constant concentration of a radiolabeled LXR agonist (e.g., [3H]-T0901317) is incubated with the LXR protein in the presence of increasing concentrations of unlabeled 27-HC.
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Separation: Bound and free radioligand are separated using a filter binding assay or scintillation proximity assay.
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Data Analysis: The concentration of 27-HC that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Signaling Pathway
27-HC acts as both an LXR agonist and an estrogen receptor modulator.
7-Ketocholesterol (7-KC)
7-Ketocholesterol is a major product of cholesterol auto-oxidation and is commonly found in atherosclerotic plaques.[7] It is generally considered to be a pro-inflammatory and pro-apoptotic molecule.[7]
Biological Significance and Mechanism of Action
High levels of 7-KC are associated with cellular toxicity, including the induction of oxidative stress, inflammation, and apoptosis.[7] It is a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the development of atherosclerosis by promoting the formation of foam cells.[8] Unlike 25-HC and 27-HC, the direct interaction of 7-KC with LXR is less potent.[8] Its pathological effects are often attributed to its ability to alter membrane properties and induce cellular stress pathways.
Quantitative Data
| Parameter | Value | Effect | Cell Line | Reference |
| Apoptosis Induction | 25-50 µM | Induces cell death | Various cell lines | [7] |
| Doxorubicin Cytotoxicity | 7.5 µM | Decreased doxorubicin accumulation | MCF-7 cells | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
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Cell Seeding: Cells (e.g., human aortic endothelial cells) are seeded in a 96-well plate and allowed to adhere overnight.
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Treatment: Cells are treated with various concentrations of 7-KC for 24-48 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).
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Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Experimental Workflow
A typical workflow for evaluating the cytotoxic effects of 7-ketocholesterol on cultured cells.
References
- 1. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological role of 27-hydroxycholesterol in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
